Cas no 1804878-33-8 (Ethyl 2-cyano-5-methoxypyridine-4-acetate)

エチル2-シアノ-5-メトキシピリジン-4-アセテートは、有機合成中間体として重要な化合物です。この化合物は、ピリジン骨格にシアノ基とメトキシ基が導入された構造を持ち、医薬品や農薬の合成において有用な中間体となります。特に、電子求引性のシアノ基と電子供与性のメトキシ基が共存するため、特異的な反応性を示します。高い純度と安定性を有し、各種縮合反応や環化反応に適しています。また、結晶性が良好で取り扱いが容易という利点もあります。医薬品開発分野では、生理活性物質の構築ユニットとしての応用が期待されています。

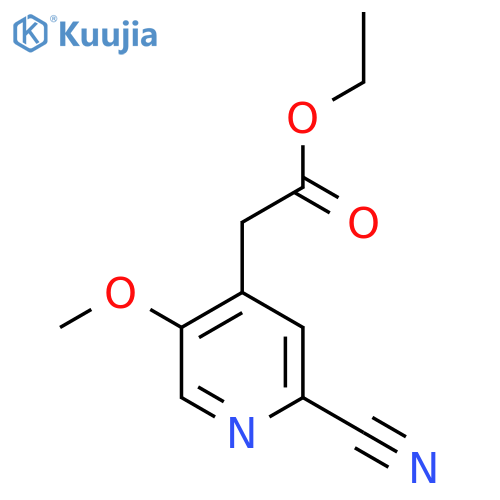

1804878-33-8 structure

商品名:Ethyl 2-cyano-5-methoxypyridine-4-acetate

CAS番号:1804878-33-8

MF:C11H12N2O3

メガワット:220.224582672119

CID:4904144

Ethyl 2-cyano-5-methoxypyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-5-methoxypyridine-4-acetate

-

- インチ: 1S/C11H12N2O3/c1-3-16-11(14)5-8-4-9(6-12)13-7-10(8)15-2/h4,7H,3,5H2,1-2H3

- InChIKey: VMFOPYVIVPATEB-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1C=C(C#N)N=CC=1OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 72.2

Ethyl 2-cyano-5-methoxypyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008268-1g |

Ethyl 2-cyano-5-methoxypyridine-4-acetate |

1804878-33-8 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029008268-250mg |

Ethyl 2-cyano-5-methoxypyridine-4-acetate |

1804878-33-8 | 95% | 250mg |

$1,029.00 | 2022-04-01 |

Ethyl 2-cyano-5-methoxypyridine-4-acetate 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1804878-33-8 (Ethyl 2-cyano-5-methoxypyridine-4-acetate) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量